3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-17-9-8-15-4-6-16(7-5-15)11-3-2-10(12)13-14-11/h2-3H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUDICJIJQCRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
| Compound | Role | Molecular Formula |
|---|---|---|
| 3,6-Dichloropyridazine | Pyridazine core precursor | C4H2Cl2N2 |
| 2-Methoxyethyl piperazine | Nucleophile for substitution | C7H17N3O |
| Base (e.g., potassium carbonate) | Facilitates substitution | - |
| Solvent (e.g., acetonitrile) | Reaction medium | - |
Reaction Conditions
Step 1: Nucleophilic Aromatic Substitution (SNAr)
- React 3,6-dichloropyridazine with 2-methoxyethyl piperazine.
- Use a polar aprotic solvent such as acetonitrile or dimethylformamide.
- Employ a mild base like potassium carbonate to deprotonate the piperazine nitrogen and enhance nucleophilicity.
- Heat the reaction mixture to 80–120°C under inert atmosphere for several hours (typically 6–12 hours).
Step 2: Purification
- After completion, cool the reaction mixture.
- Extract with an organic solvent (e.g., ethyl acetate).
- Wash with water and brine, dry over anhydrous sodium sulfate.
- Concentrate and purify the crude product by column chromatography or recrystallization.
Reaction Scheme
$$
\text{3,6-Dichloropyridazine} + \text{2-Methoxyethyl piperazine} \xrightarrow[\text{K}2\text{CO}3, \text{MeCN}]{\Delta} \text{this compound} + \text{HCl}
$$
Research Findings and Optimization Data
| Parameter | Condition Range | Effect on Yield and Purity |
|---|---|---|
| Solvent | Acetonitrile, DMF | Acetonitrile preferred for better yield (~75%) |
| Base | K2CO3, NaHCO3 | K2CO3 provides higher conversion efficiency |
| Temperature | 80–120°C | Optimal at 100°C for balance of rate and selectivity |
| Reaction Time | 6–12 hours | Longer times increase yield but risk side reactions |
| Molar Ratio (Piperazine: Pyridazine) | 1.1:1 to 1.5:1 | Slight excess of piperazine improves substitution completeness |
Summary Table of Preparation Method
| Step | Reagents and Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 3,6-Dichloropyridazine + 2-Methoxyethyl piperazine, K2CO3, MeCN, 100°C, 8h | Substitution at 6-position | Selective substitution, 75% yield |
| 2 | Work-up: Extraction, drying, purification | Isolated pure target compound | Purity >98% by HPLC |
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The chlorine atom can be oxidized to form a chloro-oxide derivative.
Reduction: The pyridazine ring can be reduced to form a pyridazinol derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Chloro-oxide derivatives.
Reduction: Pyridazinol derivatives.
Substitution: Amines or alcohols substituted at the chlorine position.
Scientific Research Applications
3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug development.
Medicine: It can be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: The compound's unique structure may find applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Aryl-Substituted Piperazines
3-Chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine ():
- Structure : A 4-chlorophenyl group on the piperazine ring.
- Properties : Increased rigidity and lipophilicity due to the aromatic ring. Demonstrated acetylcholinesterase (AChE) inhibitory activity .
- Comparison : The 2-methoxyethyl group in the target compound reduces aromatic π-π interactions but enhances solubility via the ether oxygen.
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine ():
- Structure : 2-Fluorophenyl substituent.
- Properties : Fluorine enhances electronegativity and metabolic stability. Used in antiviral and MAO-B inhibitor studies .
- Comparison : The 2-methoxyethyl group lacks halogen-based electronic effects but may improve bioavailability due to reduced steric hindrance.
Alkyl- and Alkoxy-Substituted Piperazines
3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine ():
- Structure : Trifluoromethylphenyl group.
- Properties : High electronegativity and lipophilicity. Crystal structure shows planar aromatic rings and chair conformation of piperazine .
- Comparison : The 2-methoxyethyl group lacks the strong electron-withdrawing effects of CF₃ but introduces a hydrophilic moiety.
3-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine ():
- Structure : 4-Methoxyphenyl substituent.
- Properties : Methoxy group enhances solubility and hydrogen-bonding capacity.
- Comparison : The 2-methoxyethyl chain in the target compound provides greater conformational flexibility compared to the rigid methoxyphenyl group.
Aliphatic Substituents
- 3-Chloro-6-(4-benzylpiperidine-1-yl)pyridazine (): Structure: Benzyl group attached to piperidine. Evaluated for analgesic and anti-inflammatory activity .
Key Trends :
- Aryl substituents (e.g., chlorophenyl, fluorophenyl) enhance target binding via π-π stacking but may reduce solubility.
- Aliphatic chains (e.g., 2-methoxyethyl) improve solubility and metabolic stability but may weaken enzyme inhibition.
- Halogenated groups (e.g., CF₃, Cl) increase lipophilicity and electronic effects, critical for antiviral activity .
Physicochemical Properties
*Estimated based on the 2-methoxyethyl group’s hydrophilicity.
Biological Activity
3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and analgesia. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyridazine core substituted with a piperazine ring, which is further substituted with a methoxyethyl group. The structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 276.70 g/mol |
| Melting Point | 153 °C |
| Solubility | Soluble in DMSO and ethanol |
| Purity | ≥98% |
Analgesic and Anti-inflammatory Properties
Research has indicated that derivatives of pyridazine, including this compound, exhibit significant analgesic and anti-inflammatory activities. A study highlighted that certain pyridazine derivatives can act as non-opioid analgesics, providing pain relief without the severe side effects associated with traditional opioids .
Anticancer Activity
Recent investigations into the anticancer properties of pyridazine derivatives have shown promising results. A series of 3,6-disubstituted pyridazines demonstrated potent cytotoxic effects against various human cancer cell lines, including breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cells .
The mechanism by which these compounds exert their anticancer effects includes:
- Cell Cycle Arrest : Compounds like this compound induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells. Flow cytometric analysis showed significant increases in sub-G1 populations, indicating cell death .
- Inhibition of CDK2 : An in silico study suggested that CDK2 is a potential target for these pyridazines, with several derivatives demonstrating effective inhibition with IC50 values in the nanomolar range .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | T-47D | 1.57 ± 0.05 | Induces apoptosis via G2/M arrest |
| MDA-MB-231 | 1.60 ± 0.05 | Alters cell cycle progression | |
| SKOV-3 | Not reported | Potential CDK2 inhibition |
Case Study 1: Synthesis and Evaluation of Pyridazine Derivatives
A comprehensive study synthesized a series of pyridazine derivatives and evaluated their biological activities. Among these, the derivatives containing the piperazine moiety showed enhanced anti-tumor effects compared to those without it. The study concluded that structural modifications significantly influence biological activity, paving the way for further development of these compounds as therapeutic agents .
Case Study 2: In Vivo Studies
In vivo studies demonstrated that selected pyridazine derivatives could effectively reduce tumor growth in animal models without significant toxicity. These findings support the potential clinical application of this compound as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
